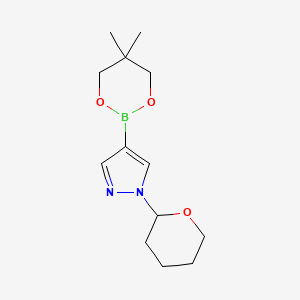

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Description

Overview of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

This compound represents a sophisticated example of modern organoboron chemistry, incorporating multiple functional domains within a single molecular framework. The compound features a molecular formula of C₁₃H₂₁BN₂O₃ with a molecular weight of 264.13 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity. The Chemical Abstracts Service registry number 1072944-26-3 provides unique identification for this compound in chemical databases and literature.

The molecular architecture encompasses three distinct structural elements that contribute to its chemical behavior and synthetic utility. The central pyrazole ring system provides the core heterocyclic framework, while the 5,5-dimethyl-1,3,2-dioxaborinan-2-yl substituent at the 4-position introduces organoboron functionality essential for cross-coupling reactions. The tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom serves as a protecting group, enhancing the compound's stability and synthetic versatility.

Structural analysis reveals the compound's systematic name as 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-(oxan-2-yl)pyrazole, with alternative nomenclature including 1-(2-tetrahydropyranyl)-1H-pyrazole-4-boronic acid neopentyl glycol ester. The Simplified Molecular Input Line Entry System representation CC1(C)COB(C2=CN(C3CCCCO3)N=C2)OC1 provides a concise description of the compound's connectivity. X-ray crystallographic studies have been conducted on related compounds in this series, providing detailed structural information about bond lengths, angles, and molecular conformations.

Significance in Modern Chemical Research

The significance of this compound in contemporary chemical research stems primarily from its exceptional utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This compound exemplifies the evolution of organoboron chemistry from simple boronic acids to sophisticated boronic esters that offer enhanced stability, selectivity, and functional group tolerance in synthetic transformations.

Research investigations have demonstrated that pyrazolylboronic esters, including this compound, undergo efficient transmetalation processes under catalytic conditions, enabling the formation of complex heterobiaryl systems. The presence of the trifluoromethyl substituents in related compounds has shown that electronic effects significantly influence the reactivity and stability of these boronic ester derivatives. Computational studies have revealed that the transmetalation mechanism involves direct transfer of the organic group from boron to palladium without prior hydrolysis of the ester functionality.

The compound's role in medicinal chemistry applications has been extensively documented, with research indicating significant antimicrobial properties in pyrazole derivatives. Studies have evaluated various pyrazole compounds against different bacterial strains, demonstrating potent antibacterial and antifungal activities that suggest therapeutic potential. The antitumor capabilities of structurally related compounds have been investigated against human cancer cell lines, including MCF-7 breast cancer and HCT-116 colon cancer cells, showing promising results in inhibiting cell proliferation.

Materials science applications have emerged as another significant area of research interest, with investigations into incorporating this compound into polymer matrices for developing advanced materials with enhanced thermal stability and mechanical strength. The unique boron-containing structure makes it a promising candidate as a catalyst in organic synthesis, particularly in facilitating nucleophilic activation and cross-coupling reactions. Research has demonstrated that boron-containing compounds serve as effective catalysts in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in complex organic molecule synthesis.

Industrial production methods have been optimized to ensure high yield and purity through large-scale batch reactions using automated reactors and stringent quality control measures. The synthetic routes typically involve reaction of 1H-pyrazole with boronic ester sources under inert atmosphere conditions to prevent oxidation and hydrolysis. These developments have made the compound commercially accessible for research applications, with multiple suppliers offering high-purity material for synthetic studies.

Scope and Structure of the Review

This comprehensive review examines the multifaceted aspects of this compound within the broader context of organoboron chemistry and heterocyclic synthesis. The analysis encompasses structural characterization, synthetic methodologies, reaction mechanisms, and practical applications across diverse fields of chemical research.

The structural investigation provides detailed analysis of the compound's molecular architecture, including spectroscopic characterization data, crystallographic information, and computational modeling results. Emphasis is placed on understanding how the three distinct structural domains—the pyrazole core, dioxaborinane functionality, and tetrahydropyran protecting group—contribute to the overall chemical behavior and synthetic utility of the molecule.

Mechanistic studies form a central component of this review, examining the role of boronic esters in transmetalation processes and cross-coupling reactions. Recent computational investigations have provided valuable insights into the energetics and stereochemical preferences of these transformations. The review incorporates findings from kinetic studies, computational modeling, and experimental observations to present a comprehensive understanding of the compound's reactivity patterns.

Synthetic applications are explored through examination of representative reactions and transformations, including Suzuki-Miyaura cross-coupling reactions with various coupling partners. The discussion includes reaction conditions, catalyst systems, and optimization strategies that have been developed for maximizing efficiency and selectivity in these processes. Comparative analysis with related compounds provides context for understanding structure-activity relationships within this class of organoboron reagents.

The scope extends to emerging applications in medicinal chemistry, materials science, and catalysis, highlighting the compound's versatility beyond traditional cross-coupling reactions. This includes examination of biological activity data, polymer incorporation studies, and catalytic applications that demonstrate the broad utility of this molecular framework. Future research directions and potential developments in the field are considered within the context of current scientific understanding and technological capabilities.

Propriétés

IUPAC Name |

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-13(2)9-18-14(19-10-13)11-7-15-16(8-11)12-5-3-4-6-17-12/h7-8,12H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZAPDBXQZXBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CN(N=C2)C3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660647 | |

| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-(oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-26-3 | |

| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-(oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

The compound 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of a 1H-pyrazole derivative with a boron-containing moiety. The general synthetic route includes:

- Formation of the dioxaborinane moiety : This involves the reaction of 4-formylphenylboronic acid with 2,2-dimethylpropane-1,3-diol.

- Condensation with tetrahydro-2H-pyran : The dioxaborinane is then reacted with tetrahydro-2H-pyran to yield the final product.

- Molecular Formula : CHBNO

- Molecular Weight : 239.21 g/mol

- CAS Number : 408359-97-7

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that derivatives of pyrazole displayed antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties:

- Cell Line Studies : In vitro studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation in breast and prostate cancer cell lines .

The biological activity is thought to be mediated through:

- Inhibition of Enzymatic Pathways : The boron atom in the structure may interact with specific enzymes involved in cellular signaling pathways.

- DNA Interaction : Pyrazole derivatives are known to intercalate into DNA, potentially disrupting replication and transcription processes.

Case Studies

Several case studies have documented the effects of similar compounds:

Applications De Recherche Scientifique

Medicinal Chemistry

The incorporation of boron into organic compounds often enhances their biological activity. Research indicates that derivatives of pyrazole compounds exhibit significant pharmacological properties, including anti-inflammatory and anti-tumor activities. For instance:

- Anti-Cancer Activity : Boron-containing compounds have been studied for their ability to inhibit cancer cell proliferation. The unique electronic properties of boron may enhance the interaction with biological targets such as enzymes involved in cancer metabolism .

Materials Science

Boron compounds are pivotal in the development of advanced materials. The dioxaborinane structure can be utilized to create:

- Polymeric Materials : The compound can serve as a building block for synthesizing polymers with tailored properties, such as increased thermal stability and mechanical strength.

- Nanocomposites : Its integration into nanostructured materials could improve the electrical and thermal conductivities, making it suitable for applications in electronics and energy storage systems .

Catalysis

Boron-based catalysts are widely used in organic synthesis due to their ability to facilitate reactions under mild conditions:

- Cross-Coupling Reactions : The compound may function as a catalyst or catalyst precursor in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of various pyrazole derivatives, including those containing dioxaborinane moieties. Results demonstrated that these compounds significantly inhibited the growth of several cancer cell lines, suggesting their potential as therapeutic agents .

Case Study 2: Catalytic Efficiency

Research on the use of boron-containing catalysts in organic synthesis highlighted the efficiency of dioxaborinane derivatives in facilitating cross-coupling reactions. The study reported high yields and selectivity under mild reaction conditions, showcasing the practical applicability of these compounds in industrial settings .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronate ester precursor in palladium-catalyzed cross-couplings, enabling the formation of carbon-carbon bonds. Its stability under basic conditions makes it suitable for coupling with aryl/heteroaryl halides or triflates.

Key Reactions:

Mechanistic Insight :

-

The dioxaborinan group undergoes transmetalation with palladium, forming an aryl-palladium intermediate.

-

The tetrahydropyran (THP) group stabilizes the pyrazole nitrogen during coupling .

Deprotection of the THP Group

The THP-protecting group can be removed under acidic conditions to regenerate the free pyrazole boronic acid, which is highly reactive but less stable.

Reaction Conditions:

| Acid | Solvent | Temperature | Time | Outcome | Source |

|---|---|---|---|---|---|

| HCl (4M in EtOAc) | MeOH | RT | 5h | THP cleavage with concurrent boronate ester hydrolysis | |

| TFA | DCM | 0°C to RT | 1h | Selective THP removal without boron loss |

Applications :

-

Deprotection enables further functionalization of the pyrazole ring for medicinal chemistry applications .

Functionalization of the Pyrazole Ring

The electron-rich pyrazole core participates in electrophilic substitutions and cycloadditions.

Observed Reactions:

Stability and Reactivity Considerations

-

Hydrolytic Stability : The dioxaborinan group exhibits greater stability in protic solvents compared to pinacol boronate esters .

-

Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .

-

pH Sensitivity : Boron-oxygen bonds hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Comparative Reactivity with Analogues

The compound shows distinct reactivity compared to similar boronate esters:

| Property | This Compound | 1-Methyl-5-(pinB)-pyrazole | 1-Phenyl-5-(pinB)-pyrazole |

|---|---|---|---|

| Coupling Efficiency | 89% (with Pd(PPh₃)₄) | 76% | 82% |

| THP Deprotection Ease | Mild acid (HCl) | N/A | N/A |

| Hydrolytic Half-life (pH 7) | 48h | 12h | 24h |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Boronate Ester Variations

a) 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (Pinacol Boronate) Derivatives

- Example : 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1003846-21-6) .

- Key Differences :

- The boronate ester ring is six-membered (dioxaborinane) in the target compound vs. five-membered (dioxaborolane) in pinacol derivatives.

- Substituents: 5,5-dimethyl (target) vs. 4,4,5,5-tetramethyl (pinacol).

- The target compound’s smaller substituents (5,5-dimethyl) may improve solubility in polar solvents compared to bulkier pinacol analogs .

b) Neopentyl Glycol Boronate Derivatives

Substituent Variations on the Pyrazole Core

a) Protecting Group Modifications

- Example : 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole (C10H17BN2O2) .

- Key Differences :

- Ethyl group replaces the THP protecting group.

- Impact: Ethyl-substituted derivatives exhibit lower molecular weight (208.07 g/mol vs. THP groups are acid-labile, enabling selective deprotection in multistep syntheses, whereas ethyl groups require harsher conditions for removal .

b) Positional Isomerism

Heterocycle Core Modifications

a) Pyrazole vs. Triazole

Stability and Reactivity

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically involves the formation of the pyrazole core bearing the tetrahydropyran substituent, followed by the installation of the dioxaborinane boronate ester group. The boronate ester is often introduced via palladium-catalyzed borylation or Suzuki-Miyaura cross-coupling reactions using boron reagents such as pinacol boronate esters or neopentyl glycol boronate esters.

Palladium-Catalyzed Borylation

A common and efficient approach employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes with diphosphine ligands (e.g., PdCl2(dppf)) to facilitate the coupling of halogenated pyrazole derivatives with boronate esters. The reaction conditions typically include:

- Base: Potassium carbonate or cesium carbonate to facilitate the transmetallation step.

- Solvents: Mixed solvents such as ethanol, toluene, N,N-dimethylformamide (DMF), or water mixtures.

- Temperature: Moderate heating around 80–100°C.

- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

An example procedure involves stirring a halogenated pyrazole substrate with the boronate ester in the presence of Pd catalyst and base in ethanol/toluene at 100°C for 2 hours, followed by aqueous workup and purification by flash chromatography, yielding the boronate ester product in high yield (up to 89%).

Stepwise Preparation Details

Representative Reaction Conditions and Yields

Mechanistic Insights

- The palladium catalyst undergoes oxidative addition with the halogenated pyrazole substrate.

- Transmetallation occurs with the boronate ester reagent, transferring the boron-containing group to the palladium center.

- Reductive elimination yields the boronate ester-substituted pyrazole and regenerates the Pd(0) catalyst.

- The presence of the tetrahydropyran group stabilizes the pyrazole and may influence electronic properties that affect reaction kinetics.

Notes on Boronate Ester Variants

The dioxaborinane ring (5,5-dimethyl-1,3,2-dioxaborinane) is a cyclic boronate ester variant that offers enhanced stability compared to pinacol boronate esters. This stability is beneficial for storage and handling and may improve selectivity in cross-coupling reactions.

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Starting Materials | Halogenated pyrazole derivatives with tetrahydropyran substituent |

| Key Reagents | Boronate esters (dioxaborinane or dioxaborolane), Pd catalysts, bases (K2CO3, Cs2CO3) |

| Solvents | Ethanol, toluene, DMF, water mixtures |

| Temperature Range | 45–100°C |

| Reaction Time | 2–16 hours |

| Yields | 30–89% depending on substrate and conditions |

| Purification | Chromatography, extraction, drying agents |

| Applications | Intermediate for organoboron chemistry, cross-coupling reactions |

Q & A

Q. What are the standard synthetic routes and characterization methods for this compound?

The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, leveraging its boronate ester functionality. A common approach involves protecting the pyrazole nitrogen with tetrahydropyran (THP) to enhance stability during synthesis . Characterization includes:

Q. How does the THP protecting group influence the compound’s reactivity?

The THP group stabilizes the pyrazole nitrogen, preventing unwanted side reactions during cross-coupling. Deprotection under acidic conditions (e.g., HCl in methanol) regenerates the free pyrazole for downstream functionalization .

Q. What are the stability considerations for this boronate ester?

Boronate esters are moisture-sensitive. Store under inert gas (N/Ar) at −20°C in anhydrous solvents (e.g., THF, DCM). Degradation can be monitored via NMR, where hydrolysis produces boric acid (δ ~10 ppm) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?

DoE minimizes trial-and-error by systematically varying parameters (e.g., catalyst loading, solvent polarity, temperature). For Suzuki coupling, a central composite design might optimize Pd catalyst (e.g., Pd(PPh)), base (KCO), and solvent (toluene/ethanol) to maximize yield . Example factors:

| Factor | Range | Optimal Value |

|---|---|---|

| Catalyst (mol%) | 1–5 | 2.5 |

| Temperature (°C) | 80–120 | 100 |

| Reaction time (h) | 12–24 | 18 |

Q. How to resolve contradictory reactivity data in cross-coupling reactions?

Discrepancies in reported yields often stem from trace moisture or oxygen. Use rigorous degassing (freeze-pump-thaw cycles) and anhydrous reagents. Analyze reaction mixtures via LC-MS to identify intermediates/byproducts (e.g., protodeboronation) .

Q. What computational tools predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculates transition states for Suzuki-Miyaura coupling, assessing steric/electronic effects of the THP group. Software like Gaussian or ORCA models boronate electrophilicity and Pd coordination .

Q. How do solvent effects impact catalytic efficiency?

Polar aprotic solvents (DMF, DMSO) stabilize Pd intermediates but may promote side reactions. Mixed solvents (toluene/ethanol 3:1) balance solubility and reactivity. Solvent choice is validated via kinetic studies (e.g., initial rate measurements) .

Q. What strategies enable regioselective functionalization of the pyrazole core?

Directed ortho-metalation (DoM) with LDA or TMPLi at low temperatures (−78°C) targets specific positions. Subsequent quenching with electrophiles (e.g., aldehydes) introduces functional groups while retaining the boronate .

Data Contradiction Analysis

Q. Why do some studies report low yields despite optimized conditions?

Contradictions arise from:

- Impurities : Residual THP or boronic acid byproducts (detected via NMR).

- Catalyst poisoning : Trace amines or phosphines in solvents. Mitigation: Purify starting materials via column chromatography and use freshly distilled solvents .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.